L3MBTL1 Binding Affinity: UNC926 vs. UNC669 and Endogenous Peptide
UNC926 binds to the MBT domain of L3MBTL1 with a Kd of 3.9 µM, as determined by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . In comparison, the structurally distinct L3MBTL1 inhibitor UNC669 exhibits a Kd of 5 ± 1 µM, representing a slightly weaker binding affinity . Furthermore, UNC926 demonstrates an affinity approximately 5-fold greater than that of the endogenous histone peptide H4K20me1 for L3MBTL1 .
| Evidence Dimension | Binding affinity (Kd) to L3MBTL1 MBT domain |
|---|---|
| Target Compound Data | 3.9 µM |
| Comparator Or Baseline | UNC669 (5 ± 1 µM) and H4K20me1 peptide (5-fold weaker than UNC669, estimated Kd ~25 µM) |
| Quantified Difference | UNC926 Kd is ~22% lower (higher affinity) than UNC669; UNC926 affinity is >5-fold higher than endogenous peptide |
| Conditions | SPR or ITC with recombinant L3MBTL1 MBT domain |
Why This Matters
A lower Kd indicates stronger target engagement at equivalent concentrations, potentially enabling more potent functional inhibition in biochemical and cellular assays.
